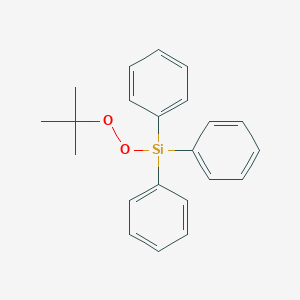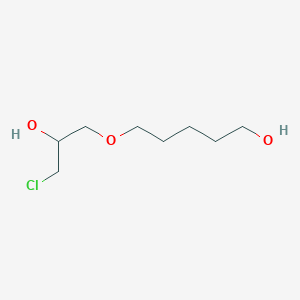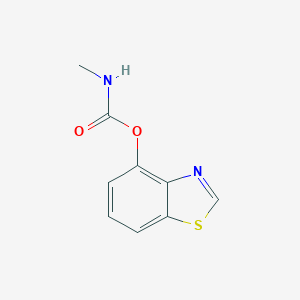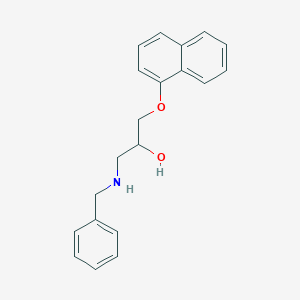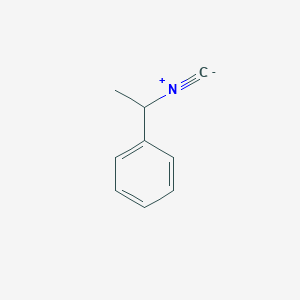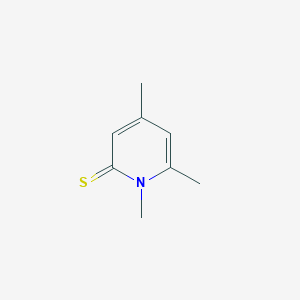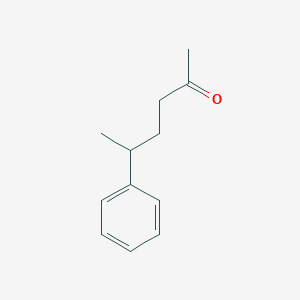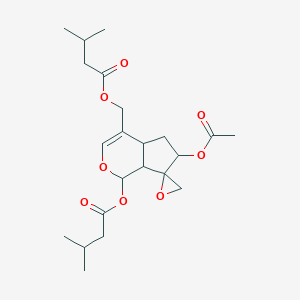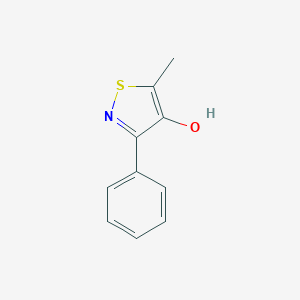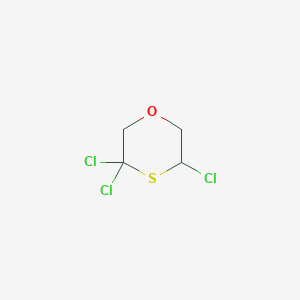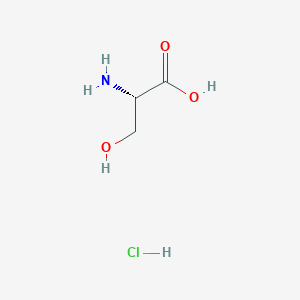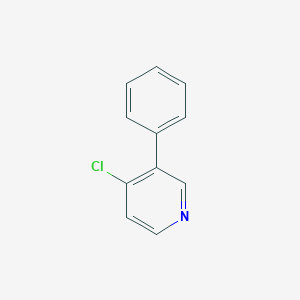
2,5-Bis(phenylthio)-p-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(phenylthio)-p-benzoquinone (BPT) is a synthetic compound that has gained attention in the scientific community due to its unique properties. BPT is a redox-active molecule that can undergo reversible two-electron transfer reactions, making it a useful tool in various research applications. In
Mécanisme D'action
2,5-Bis(phenylthio)-p-benzoquinone acts as a redox-active molecule by undergoing reversible two-electron transfer reactions. The mechanism of action of 2,5-Bis(phenylthio)-p-benzoquinone involves the transfer of electrons between the 2,5-Bis(phenylthio)-p-benzoquinone molecule and other molecules in the system. This electron transfer can result in the formation of radical species, which can then participate in further chemical reactions.
Effets Biochimiques Et Physiologiques
2,5-Bis(phenylthio)-p-benzoquinone has been shown to have various biochemical and physiological effects. 2,5-Bis(phenylthio)-p-benzoquinone has been found to have antioxidant properties, which can protect cells from oxidative stress. 2,5-Bis(phenylthio)-p-benzoquinone has also been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues. Additionally, 2,5-Bis(phenylthio)-p-benzoquinone has been shown to have anticancer properties, which can inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Bis(phenylthio)-p-benzoquinone has several advantages as a research tool. 2,5-Bis(phenylthio)-p-benzoquinone is a redox-active molecule that can undergo reversible two-electron transfer reactions, making it a useful tool in various research applications. Additionally, 2,5-Bis(phenylthio)-p-benzoquinone is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations to using 2,5-Bis(phenylthio)-p-benzoquinone in lab experiments. 2,5-Bis(phenylthio)-p-benzoquinone can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, 2,5-Bis(phenylthio)-p-benzoquinone can be unstable in certain conditions, which can affect the reliability of experimental results.
Orientations Futures
There are several future directions for research involving 2,5-Bis(phenylthio)-p-benzoquinone. One area of research is the development of new organic electronic devices that use 2,5-Bis(phenylthio)-p-benzoquinone as a redox-active material. Another area of research is the development of new electrochemical biosensors that use 2,5-Bis(phenylthio)-p-benzoquinone as a redox mediator. Additionally, there is potential for 2,5-Bis(phenylthio)-p-benzoquinone to be used in the development of new anticancer therapies, as well as in the treatment of other diseases that involve oxidative stress and inflammation.
Conclusion
In conclusion, 2,5-Bis(phenylthio)-p-benzoquinone is a synthetic compound that has gained attention in the scientific community due to its unique properties. 2,5-Bis(phenylthio)-p-benzoquinone is a redox-active molecule that can undergo reversible two-electron transfer reactions, making it a useful tool in various research applications. 2,5-Bis(phenylthio)-p-benzoquinone has been extensively studied for its applications in organic electronics, electrochemical biosensors, and anticancer therapies. While there are some limitations to using 2,5-Bis(phenylthio)-p-benzoquinone in lab experiments, there is potential for 2,5-Bis(phenylthio)-p-benzoquinone to be used in various future research directions.
Méthodes De Synthèse
2,5-Bis(phenylthio)-p-benzoquinone can be synthesized through a multi-step process that involves the reaction of p-benzoquinone with thiophenol. The reaction is carried out in the presence of a catalytic amount of copper (I) iodide, which facilitates the formation of the desired product. The final product is obtained through a purification process that involves recrystallization from a solvent.
Applications De Recherche Scientifique
2,5-Bis(phenylthio)-p-benzoquinone has been extensively studied for its applications in various scientific research areas. One of the most prominent applications of 2,5-Bis(phenylthio)-p-benzoquinone is in the field of organic electronics. 2,5-Bis(phenylthio)-p-benzoquinone has been used as a redox-active material in organic electronic devices, such as organic solar cells and organic field-effect transistors. 2,5-Bis(phenylthio)-p-benzoquinone has also been used as a redox mediator in electrochemical biosensors, which can be used for the detection of various biomolecules.
Propriétés
Numéro CAS |
17058-53-6 |
|---|---|
Nom du produit |
2,5-Bis(phenylthio)-p-benzoquinone |
Formule moléculaire |
C18H12O2S2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2,5-bis(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H12O2S2/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h1-12H |
Clé InChI |
CQBMMTIVMOJHSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)SC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)SC3=CC=CC=C3 |
Autres numéros CAS |
17058-53-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
